N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. One common approach is to start with the appropriate benzofuran and pyrimidine precursors, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-(4-hydroxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-benzyl-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-benzyl-2-(3-(4-nitrobenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis .
Properties
CAS No. |
892436-03-2 |
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Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.497 |
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
HAPQZRHUDQBXFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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